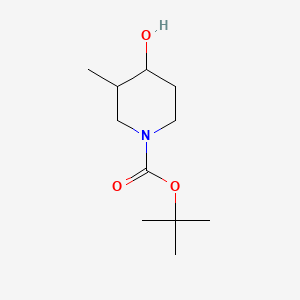

1-Boc4-hidroxi-3-metilpiperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.293. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño y Síntesis de Fármacos

Los derivados de piperidina, como la 1-Boc4-hidroxi-3-metilpiperidina, juegan un papel significativo en la industria farmacéutica {svg_1}. Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides {svg_2}. El compuesto se puede utilizar como un bloque de construcción en la síntesis de varios fármacos {svg_3}.

Actividad Biológica y Farmacológica

Se ha descubierto que los derivados de piperidina exhiben una amplia gama de actividades biológicas {svg_4}. Están involucrados en reacciones multicomponente que pueden conducir a compuestos biológicamente activos {svg_5}.

Síntesis de Piperidinas Sustituidas

La this compound se puede utilizar en la síntesis de varias piperidinas sustituidas {svg_6}. Estos compuestos tienen diversas aplicaciones en química medicinal {svg_7}.

Síntesis de Espiropiperidinas

Este compuesto también se puede utilizar en la síntesis de espiropiperidinas {svg_8}, que son una clase de compuestos orgánicos que contienen un sistema de anillo de piperidina fusionado a otro anillo {svg_9}.

Síntesis de Piperidinas Condensadas

La this compound se puede utilizar en la síntesis de piperidinas condensadas {svg_10}. Estas son piperidinas en las que el átomo de nitrógeno es parte de más de un anillo {svg_11}.

Síntesis de Piperidinonas

Las piperidinonas son una clase de compuestos orgánicos que contienen un anillo de piperidina que lleva un grupo funcional cetona {svg_12}. La this compound se puede utilizar en su síntesis {svg_13}.

Actividad Biológica

tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in synthesizing various pharmaceuticals and its effects on neurological disorders. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is C11H21NO3. Its structure features a tert-butyl group attached to a piperidine ring, which is crucial for its biological activity. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.

The biological activity of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, leading to alterations in cellular processes. Specifically, it may influence pathways related to neuroprotection and anti-inflammatory responses.

1. Neuroprotective Effects

Research indicates that tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity. In vitro studies demonstrated that the compound could inhibit Aβ aggregation and reduce neuronal cell death by modulating inflammatory responses in astrocytes .

Table 1: Neuroprotective Effects Against Aβ Toxicity

| Study | IC50 (nM) | Mechanism |

|---|---|---|

| Inhibition of β-secretase | 15.4 | Reduces Aβ aggregation |

| Cytokine modulation | N/A | Decreases TNF-α production |

2. Antitumor Activity

The compound has also been investigated for its potential antitumor effects. It has shown promise as an inhibitor of Class I PI3-kinase enzymes, which are implicated in various cancers. By inhibiting these enzymes, the compound may help prevent tumor cell proliferation and invasion .

Table 2: Antitumor Activity

| Target Enzyme | Effect | Reference |

|---|---|---|

| Class I PI3-Kinase | Inhibition of tumor growth | |

| Akt signaling pathway | Modulation leading to reduced cell survival |

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate:

- Study on Jak3 Inhibition : A derivative was synthesized that demonstrated significant inhibition of Jak3, a protein tyrosine kinase involved in signaling pathways critical for cell proliferation and survival .

- Benzoylpiperidine Fragment : Research highlighted the importance of the benzoylpiperidine fragment, showcasing its role in developing potent inhibitors with antiproliferative activity against various cancer cell lines .

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDMSGJMWVMEMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679979 |

Source

|

| Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181269-70-5 |

Source

|

| Record name | 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181269-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.